molecular formula C20H19N5O2S B298831 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Número de catálogo B298831
Peso molecular: 393.5 g/mol
Clave InChI: HGXKYDCRBDVJEW-WSDLNYQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile blocks the activation of downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells, which can further contribute to the anti-tumor activity of the compound.
Biochemical and Physiological Effects
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and immunomodulatory effects, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as rheumatoid arthritis and lupus. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a beneficial effect on bone metabolism, promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the formation of osteoclasts (bone-resorbing cells).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for lab experiments is its selectivity for BTK, which allows for the specific targeting of B cells and their downstream signaling pathways. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the development and application of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. One of the main areas of focus is the clinical evaluation of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, there is ongoing research on the combination of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile with other chemotherapy drugs, as well as with immunotherapy agents such as checkpoint inhibitors. Moreover, there is interest in exploring the potential of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and lupus, as well as for the promotion of bone health in conditions such as osteoporosis. Finally, there is ongoing research on the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which could further enhance the therapeutic potential of this class of compounds.
Conclusion
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a promising small molecule inhibitor that has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. The compound is currently being evaluated in clinical trials for the treatment of various types of cancer, and there is ongoing research on its potential for the treatment of chronic inflammatory diseases and promotion of bone health. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, as well as to develop new BTK inhibitors with improved properties.

Métodos De Síntesis

The synthesis of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps, starting with the reaction of 2-chloro-5-nitrobenzonitrile with 4-(2-methoxyphenoxy)methylphenol to obtain 2-(4-(2-methoxyphenoxy)methylphenylamino)-5-nitrobenzonitrile. This intermediate is then reacted with 3-ethyl-4-amino-5-mercapto-1,2,4-triazole to obtain the final product, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. The overall yield of the synthesis is around 25%.

Aplicaciones Científicas De Investigación

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity, both as a single agent and in combination with other chemotherapy drugs. In addition, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Propiedades

Nombre del producto

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Fórmula molecular

C20H19N5O2S

Peso molecular

393.5 g/mol

Nombre IUPAC

2-[[4-[(E)-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C20H19N5O2S/c1-3-19-23-24-20(28)25(19)22-12-14-8-9-17(18(10-14)26-2)27-13-16-7-5-4-6-15(16)11-21/h4-10,12H,3,13H2,1-2H3,(H,24,28)/b22-12+

Clave InChI

HGXKYDCRBDVJEW-WSDLNYQXSA-N

SMILES isomérico

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES canónico

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.